

An In-depth Technical Guide to Biotin-PEG10-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Biotin-PEG10-Acid	
Cat. No.:	B15544919	Get Quote

For Researchers, Scientists, and Drug Development Professionals

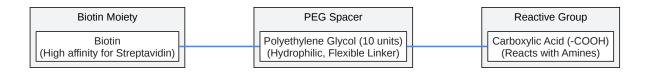
This guide provides a comprehensive overview of **Biotin-PEG10-Acid**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostic applications. We will delve into its chemical structure, physicochemical properties, and the fundamental protocols for its application in scientific research.

Core Chemical Structure and Properties

Biotin-PEG10-Acid is a specialized chemical tool composed of three distinct functional moieties: a biotin headgroup, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group.[1] This unique combination of features makes it an invaluable reagent for attaching the highly specific biotin ligand to various molecules.

- Biotin Moiety: A water-soluble B-vitamin that exhibits an extraordinarily strong and specific non-covalent affinity for avidin and streptavidin proteins.[2][3] This interaction is a cornerstone of many detection and purification systems in biotechnology.
- Polyethylene Glycol (PEG) Spacer: The 10-unit PEG linker is a flexible, hydrophilic chain that separates the biotin group from the conjugated molecule.[2][4] This spacer arm enhances the water solubility of the entire conjugate and minimizes steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin or avidin.[4][5]

• Carboxylic Acid Group: This terminal functional group is the reactive handle for conjugation. It can be readily activated to react with primary amine groups (-NH2) on proteins, peptides, antibodies, or other biomolecules to form a stable amide bond.[4][6]


Physicochemical Data

The key quantitative properties of **Biotin-PEG10-Acid** are summarized below for easy reference.

Property	Value	Reference(s)
Chemical Formula	C33H61N3O14S	[4]
Molecular Weight	755.9 g/mol	[2][4]
Typical Purity	≥95% - 98%	[2][4]
Appearance	White to off-white powder or solid	
Storage Conditions	-20°C, protected from light and moisture	[4][7]
Solubility	Good in water, DMSO, DMF	

Visualization of Core Structures and Processes

Visual diagrams are essential for understanding the structure and application of **Biotin-PEG10-Acid**.

Click to download full resolution via product page

Caption: Functional components of the Biotin-PEG10-Acid molecule.

Experimental Protocols and Applications

The primary application of **Biotin-PEG10-Acid** is the biotinylation of amine-containing molecules. This process, known as bioconjugation, is fundamental in creating tools for immunoassays (like ELISA and Western blotting), affinity purification, targeted drug delivery, and cell imaging.[3][8]

General Protocol for Protein Biotinylation

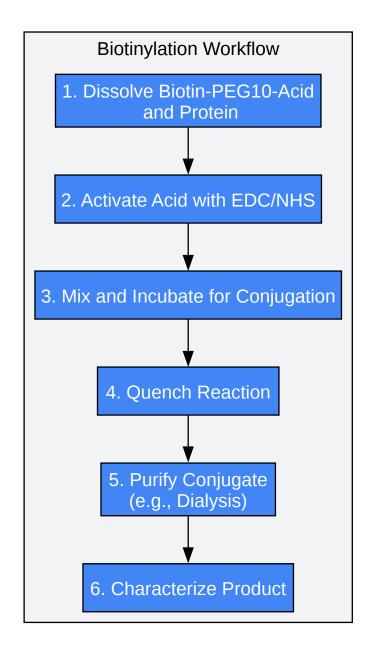
The conjugation of **Biotin-PEG10-Acid** to a protein typically involves a two-step carbodiimide reaction, which activates the carboxylic acid to make it reactive towards primary amines.

Materials:

- Biotin-PEG10-Acid
- Target protein with accessible primary amines (e.g., lysine residues)
- Activation Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- (Optional) Stabilizer: N-hydroxysuccinimide (NHS)
- Reaction Buffer: Phosphate-Buffered Saline (PBS) or MES buffer, pH 6.0-7.5
- · Quenching Buffer: Tris or glycine buffer
- Purification System: Dialysis cassette or size-exclusion chromatography column

Methodology:

- Reagent Preparation: Dissolve the Biotin-PEG10-Acid and the target protein separately in the reaction buffer to their desired concentrations.
- Activation of Carboxylic Acid: Add a molar excess of EDC (and NHS, if used) to the Biotin-PEG10-Acid solution. Incubate for 15-30 minutes at room temperature. This step forms a reactive ester intermediate.



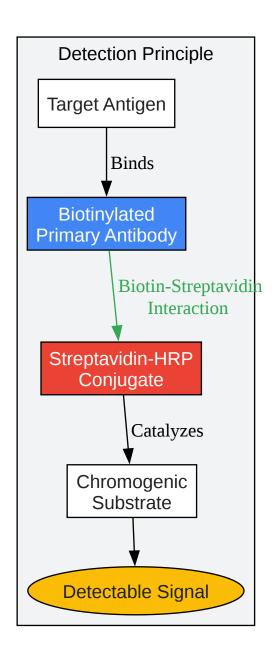
- Conjugation Reaction: Add the activated Biotin-PEG10-Acid solution to the protein solution.
 The molar ratio of the linker to the protein should be optimized based on the desired degree of labeling. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
- Quenching: Add quenching buffer to stop the reaction by consuming any unreacted linker.
- Purification: Remove excess, unreacted Biotin-PEG10-Acid and reaction byproducts by dialyzing the reaction mixture against PBS or by using size-exclusion chromatography.
- Characterization: Confirm the successful biotinylation of the protein using techniques such as HABA assays, SDS-PAGE gel shifts, or by direct detection in a Western blot using streptavidin-HRP.

Workflow and Reaction Visualization

The following diagrams illustrate the experimental workflow and the core chemical reaction.

Click to download full resolution via product page

Caption: Standard experimental workflow for protein biotinylation.


Click to download full resolution via product page

Caption: Amine coupling reaction of Biotin-PEG10-Acid with a protein.

Application: Affinity-Based Detection

Once a molecule of interest (e.g., an antibody) is biotinylated, it can be used in a highly specific detection system. The biotin tag serves as a universal anchor for streptavidin, which can be conjugated to a reporter molecule like an enzyme (e.g., HRP) or a fluorophore.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Biotin acid PEG | Biotin acid PEG | AxisPharm [axispharm.com]
- 2. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Biotin-PEG10-Acid | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Biotin-PEG10-Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544919#biotin-peg10-acid-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com